

An In-depth Technical Guide to the Molecular and Chemical Characteristics of Paclitaxel

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and chemical characteristics of **Paclitaxel**, a cornerstone of chemotherapy. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Molecular and Physicochemical Properties

Paclitaxel is a complex diterpenoid compound first isolated from the bark of the Pacific yew tree, Taxus brevifolia. Its intricate structure is fundamental to its biological activity.

Table 1: Core Molecular and Physicochemical Data for Paclitaxel



Property	Value	Reference(s)	
Molecular Formula	C47H51NO14	[1]	
Molecular Weight	853.9 g/mol	[1][2]	
Appearance	White to off-white crystalline powder	[3]	
Melting Point	213-217 °C	[3]	
pKa (Strongest Acidic)	10.36 (Predicted)		
pKa (Strongest Basic)	-1 (Predicted)	_	
LogP	3.0	_	

Table 2: Solubility Profile of **Paclitaxel**

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	Insoluble (approx. 4 mg/L)	25	
Ethanol	~1.5 - 18 mg/mL	25	_
DMSO	~5 - 50 mg/mL	25	
Dimethylformamide (DMF)	~5 mg/mL	25	
Acetonitrile	Soluble	Ambient	_
Methanol	Soluble	Ambient	
Dichloromethane	Soluble	Ambient	
PEG 400	High	Not Specified	-
Triacetin	116.5 ± 5.21 mg/mL	Not Specified	

Experimental Protocols



Quantification of Paclitaxel by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantification of **Paclitaxel** in a pharmaceutical formulation.

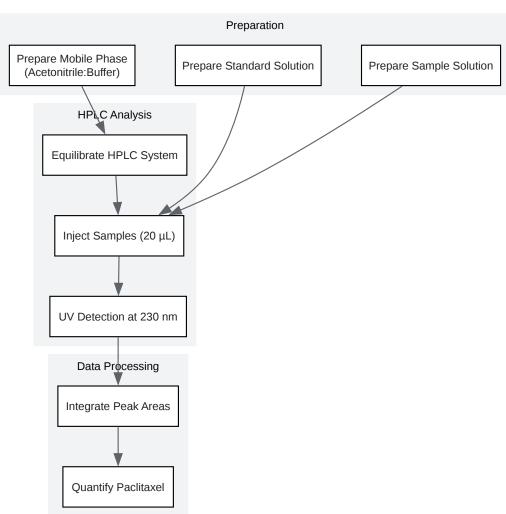
- · Chromatographic System:
 - HPLC system equipped with a UV detector.
 - Column: C18, 250 mm x 4.6 mm, 5 μm particle size.
 - Column Temperature: 30°C.
 - Autosampler Temperature: 25°C.
- Mobile Phase Preparation:
 - Prepare a buffer solution of 0.02 M potassium dihydrogen phosphate in water. Adjust the pH to 4.5 with potassium hydroxide.
 - The mobile phase is a mixture of the buffer solution and acetonitrile in a 60:40 (v/v) ratio.
 - \circ Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 10 minutes.
- Standard Solution Preparation:
 - Accurately weigh about 48 mg of Paclitaxel working standard into a 500 mL volumetric flask.
 - Add approximately 300 mL of diluent (Acetonitrile:Water, 20:80 v/v) and sonicate for 5 minutes to dissolve.
 - Cool to room temperature and dilute to volume with the diluent. This yields a standard stock solution.
- Sample Solution Preparation (for Injection Formulation):



- Pool the contents of five **Paclitaxel** injection ampoules into a 50 mL test tube.
- Prepare a sample solution of appropriate concentration by diluting the pooled injection solution with the diluent.
- · Chromatographic Analysis:
 - Set the flow rate to 2.0 mL/min.
 - Set the UV detection wavelength to 230 nm.
 - Inject 20 μL of the standard and sample solutions.
 - The expected retention time for **Paclitaxel** is approximately 3.0 minutes.
 - Quantify the amount of **Paclitaxel** in the sample by comparing the peak area with that of the standard solution.

Workflow for Paclitaxel Analysis





Workflow for HPLC Analysis of Paclitaxel

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Workflow for HPLC Analysis of Paclitaxel

Mechanism of Action and Signaling Pathways

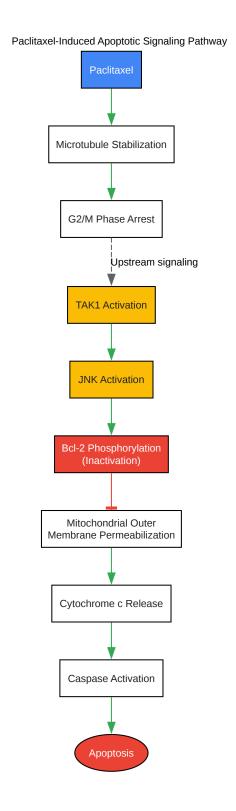


Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, **Paclitaxel** promotes their assembly and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Paclitaxel-Induced Apoptotic Signaling Pathway

Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways. One of the key pathways involves the activation of c-Jun N-terminal kinase (JNK), which in turn leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This allows for the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death.





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Paclitaxel-Induced Apoptotic Pathway



Recent studies have identified Transforming growth factor-beta-activated kinase 1 (TAK1) as an upstream activator of the JNK pathway in response to **Paclitaxel**. The activation of JNK leads to the phosphorylation of Bcl-2, which inhibits its anti-apoptotic function. This, in turn, promotes the release of cytochrome c from the mitochondria, which activates a cascade of caspases, ultimately leading to the execution of apoptosis.

This guide provides a foundational understanding of the molecular and chemical properties of **Paclitaxel**. For further in-depth research, the provided references should be consulted.

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References

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- 2. go.drugbank.com [go.drugbank.com]
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